2,2-Difluoro-3-methylpentanoic acid
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Overview
Description
2,2-Difluoro-3-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O2. It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of the pentanoic acid chain. This compound is a white crystalline solid and is used in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methylpentanoic acid can be synthesized through several methods. One common method involves the reaction of 2,2-difluoro-3-methyl-butanol with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method involves the fluorination of 3-methyl-pentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2,2-difluoro-3-methyl-pentanoic acid typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex fluorinated carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of higher fluorinated carboxylic acids.
Reduction: Formation of 2,2-difluoro-3-methyl-butanol.
Substitution: Formation of compounds with different halogens or other functional groups.
Scientific Research Applications
2,2-Difluoro-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms, which can influence molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-methyl-pentanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
3-Methyl-pentanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-3-methyl-butanol: The alcohol counterpart of 2,2-difluoro-3-methyl-pentanoic acid.
Uniqueness
2,2-Difluoro-3-methylpentanoic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to non-fluorinated analogs. This makes it a valuable compound in various chemical synthesis and research applications .
Properties
IUPAC Name |
2,2-difluoro-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-4(2)6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOFXWQHQUOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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